2-Bromopyridine-3,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

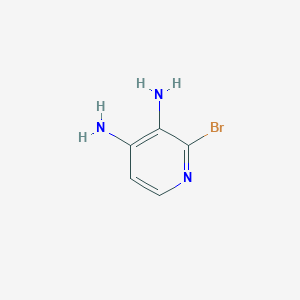

Structure

2D Structure

Properties

IUPAC Name |

2-bromopyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYYHVZFUOKDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680245 | |

| Record name | 2-Bromopyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189230-41-9 | |

| Record name | 2-Bromopyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Chemical Properties of 2-Bromopyridine-3,4-diamine

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of two vicinal amino groups and a reactive bromine atom on a pyridine scaffold makes it a versatile precursor for constructing complex molecular architectures, particularly fused heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and applications, offering field-proven insights for its effective utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine with the molecular formula C₅H₆BrN₃. The core of its utility lies in the ortho-diamine functionality, which is a classical precursor for forming five-membered heterocyclic rings, and the bromo-substituent at the 2-position, which serves as a versatile handle for cross-coupling reactions.

Caption: Chemical structure of this compound.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 189230-41-9 | [1] |

| Molecular Formula | C₅H₆BrN₃ | [1] |

| Molecular Weight | 188.03 g/mol | [1] |

| Canonical SMILES | C1=CN=C(C(=C1N)N)Br | [1] |

| InChI Key | XXYYHVZFUOKDPI-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Polar Surface Area | 64.9 Ų |[1] |

Spectroscopic Profile

Accurate characterization is paramount for confirming the identity and purity of starting materials. The following sections detail the expected spectroscopic data for this compound and provide standardized protocols for data acquisition.

Disclaimer: Experimental spectroscopic data for this specific compound is not widely available in public domains. The data presented below is predicted based on established principles of spectroscopy and analysis of structurally similar compounds, such as other substituted diaminopyridines and bromopyridines.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| ~7.45 | d | H-6 | Doublet due to coupling with H-5. Located downfield due to proximity to the ring nitrogen. |

| ~6.60 | d | H-5 | Doublet due to coupling with H-6. Shifted upfield by the electron-donating effect of the C4-amino group. |

| ~5.90 | br s | -NH₂ (C4) | Broad singlet for the C4-amino protons. |

| ~5.50 | br s | -NH₂ (C3) | Broad singlet for the C3-amino protons, potentially shifted by intramolecular interactions. |

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~152.0 | C-2 | Carbon bearing the bromine atom, deshielded. |

| ~145.0 | C-6 | Carbon adjacent to the ring nitrogen. |

| ~138.0 | C-4 | Carbon attached to an amino group, showing a strong shielding effect. |

| ~125.0 | C-3 | Carbon attached to an amino group. |

| ~110.0 | C-5 | Shielded by the adjacent C4-amino group. |

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the spectrum using standard pulse programs, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Mode | Rationale |

|---|---|---|

| 3450 - 3300 | N-H Stretching (asymmetric & symmetric) | Characteristic of primary amine groups (-NH₂). Two distinct bands are expected. |

| 3100 - 3000 | Aromatic C-H Stretching | Typical for C-H bonds on the pyridine ring. |

| 1640 - 1600 | N-H Scissoring (Bending) | Deformation vibration of the primary amine groups. |

| 1590 - 1450 | C=C and C=N Ring Stretching | Characteristic vibrations of the pyridine ring skeleton. |

| 1350 - 1250 | C-N Stretching | Aromatic amine C-N bond vibration. |

| 700 - 550 | C-Br Stretching | Characteristic stretching vibration for the carbon-bromine bond. |

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The background is automatically subtracted. Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+H]⁺ peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two peaks of nearly equal intensity separated by 2 m/z units.

-

Expected [M+H]⁺ for C₅H₆⁷⁹BrN₃: m/z 187.98

-

Expected [M+H]⁺ for C₅H₆⁸¹BrN₃: m/z 189.98

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

System Setup: Introduce the sample into the mass spectrometer via an LC system or direct infusion.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode to generate the [M+H]⁺ ion.

-

Analysis: The ions are separated in the mass analyzer based on their mass-to-charge (m/z) ratio.

-

Data Interpretation: Analyze the resulting spectrum, paying close attention to the isotopic pattern around the molecular ion to confirm the presence of a single bromine atom.

Synthesis and Reactivity

Synthesis

The synthesis of this compound is not trivial and often involves a multi-step sequence. A plausible and logical route starts from a more readily available precursor like 2-amino-3-nitropyridine, followed by reduction and bromination steps, or by starting from a pre-brominated pyridine. A common strategy involves the nitration of a substituted aminopyridine, followed by reduction.

Caption: A potential synthetic workflow for this compound.

This protocol is a generalized representation. Reaction conditions, including solvent, temperature, and stoichiometry, must be optimized for safety and yield.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3,4-diaminopyridine (1.0 eq) in a suitable solvent like acetic acid or aqueous HBr.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Brominating Agent Addition: Slowly add a solution of the brominating agent, such as N-Bromosuccinimide (NBS) or a bromine/HBr mixture (1.0-1.2 eq), to the cooled solution. The addition must be controlled to manage the exothermic reaction.

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 0°C to room temperature) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize the acid and any excess bromine.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

The synthetic value of this compound stems from its two distinct reactive sites, which can be addressed selectively or in concert.

The adjacent 3- and 4-amino groups are poised for condensation reactions with 1,2-dicarbonyl compounds, carboxylic acids, or their derivatives to form fused five- or six-membered rings. This is the most powerful application of this building block, leading to the formation of imidazo[4,5-b]pyridines, which are structural analogs of purines.[4]

Caption: Reaction scheme for forming the imidazo[4,5-b]pyridine core.

The C2-bromine atom is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the attachment of aryl, alkyl, alkynyl, and other functional groups, making it a key substrate for building compound libraries in drug discovery programs.[5]

-

Suzuki Coupling: Reacts with boronic acids/esters to form C-C bonds.

-

Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.

The pyridine nitrogen atom activates the C2 position, facilitating the oxidative addition step in the catalytic cycle.[6]

Caption: Example of Suzuki cross-coupling at the C2 position.

Applications in Research and Drug Development

The unique combination of reactive sites makes this compound a valuable intermediate.

-

Heterocyclic Scaffolds: Its primary use is as a precursor to imidazo[4,5-b]pyridine derivatives.[4] These scaffolds are prevalent in medicinal chemistry and are investigated as:

-

Kinase inhibitors for oncology.

-

Antimicrobial and antiviral agents.

-

Modulators of central nervous system (CNS) receptors.[4]

-

-

Combinatorial Chemistry: The C-Br bond allows for late-stage functionalization, enabling the rapid synthesis of diverse compound libraries to explore structure-activity relationships (SAR).

-

Materials Science: The rigid, planar, and electron-rich nature of the fused heterocyclic systems derived from this compound makes them candidates for organic electronics and functional dyes.

Safety and Handling

It is imperative to handle this compound with appropriate safety precautions in a well-ventilated chemical fume hood.

Table 5: GHS Hazard Statements

| Code | Hazard Statement |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source: PubChem CID 52180804[1]

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

- 1. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-Bromopyridine-3,4-diamine: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary: 2-Bromopyridine-3,4-diamine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its strategic arrangement of two adjacent amino groups and a reactive bromine atom on a pyridine core makes it an exceptionally versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its structure, physicochemical properties, synthesis, and core reactivity. Furthermore, it explores its critical role as a precursor to imidazo[4,5-b]pyridines, a class of compounds recognized for their bioisosteric relationship to natural purines, leading to a wide array of applications in modern drug development.

Molecular Identity and Physicochemical Properties

Nomenclature and Structure

The unambiguous identification of a chemical entity is foundational for research and development. The compound is systematically named according to IUPAC conventions, which clarifies the precise location of each functional group on the pyridine ring.

-

IUPAC Name: this compound[1]

-

Synonyms: 3,4-Diamino-2-bromopyridine, 2-Bromo-3,4-diaminopyridine[1]

-

CAS Number: 189230-41-9[1]

-

Molecular Formula: C₅H₆BrN₃[1]

-

2D Structure:

Physicochemical Data

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. Below is a summary of its key computed and experimental properties.

| Property | Value | Source |

| Molecular Weight | 188.03 g/mol | --INVALID-LINK--[1] |

| Monoisotopic Mass | 186.97451 Da | --INVALID-LINK--[1][2] |

| Appearance | Solid (predicted) | - |

| XlogP (Predicted) | 0.5 | --INVALID-LINK--[1][2] |

| Hydrogen Bond Donors | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[1] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic strategy involves the introduction of nitrogen functionalities onto a pre-brominated pyridine core, followed by reduction.

Retrosynthetic Analysis and Strategy

The key challenge in synthesizing this molecule is the regioselective introduction of the functional groups. A plausible retrosynthetic pathway begins by disconnecting the two amino groups, which can be formed from the reduction of two nitro groups or, more practically, by the reduction of a single nitro group adjacent to an existing amino group. This leads to a di-functionalized intermediate such as 2-bromo-3-amino-4-nitropyridine. This intermediate can be derived from a simpler aminobromopyridine. A well-established route for analogous compounds involves the nitration of an aminopyridine followed by reduction of the nitro group.[3][4]

Synthetic Workflow Diagram

The following diagram illustrates a logical synthetic pathway from a commercially available starting material.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the nitration and subsequent reduction of substituted aminopyridines.[3][4] Causality: The use of a strong acid mixture (H₂SO₄/HNO₃) is necessary to nitrate the electron-deficient pyridine ring. The subsequent reduction with a metal catalyst like tin(II) chloride or iron in acidic media is a standard and effective method for converting an aromatic nitro group to an amine without affecting the bromo-substituent.

Step 1: Nitration of 2-Amino-3-bromopyridine

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Addition: Slowly add 2-Amino-3-bromopyridine (1.0 eq.) to the cooled sulfuric acid, ensuring the temperature does not exceed 5°C.

-

Nitration: Add a solution of nitric acid (1.1 eq.) in sulfuric acid dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until basic.

-

Isolation: The precipitated solid, 2-Amino-3-bromo-4-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction to this compound

-

Setup: To a flask containing the 2-Amino-3-bromo-4-nitropyridine (1.0 eq.) from the previous step, add ethanol and a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq.) in concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous mixture multiple times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its two distinct reactive sites: the vicinal diamino groups and the C2-bromo substituent.

Core Reactivity: A Dual-Functionality Building Block

-

o-Phenylenediamine-type Reactivity: The adjacent 3- and 4-amino groups behave like an ortho-phenylenediamine. This arrangement is ideal for cyclocondensation reactions with various electrophiles (e.g., aldehydes, carboxylic acids, or their derivatives) to form a fused five-membered imidazole ring, yielding the imidazo[4,5-b]pyridine scaffold.[5][6]

-

Aryl Bromide Reactivity: The bromine atom at the C2 position is a versatile handle for palladium-catalyzed cross-coupling reactions . This allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl, etc.) through reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, enabling extensive molecular diversification.[7][8][9]

Key Reaction Pathways Diagram

Caption: Primary reaction pathways for elaborating the core scaffold.

Applications in Medicinal Chemistry

The structural similarity of the imidazo[4,5-b]pyridine core to naturally occurring purines (adenine, guanine) makes it a privileged scaffold in drug discovery. This concept of bioisosterism allows molecules derived from this compound to interact with biological targets that normally bind purines, such as kinases, polymerases, and other enzymes.[10][11][12]

Role as a Purine Bioisostere

Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including:

-

Antineoplastic Agents: Many kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival are based on this scaffold.[10]

-

Antimicrobial Agents: The structural motif has been incorporated into compounds with potent antibacterial and antifungal activities.[6][13]

-

CNS Agents: The broader class of imidazopyridines has found use in treating central nervous system disorders.

Example Signaling Pathway: Kinase Inhibition

Imidazo[4,5-b]pyridine derivatives can be designed to compete with ATP (an adenine-based molecule) for the binding site of protein kinases, thereby inhibiting their function and disrupting downstream signaling cascades implicated in diseases like cancer.

Caption: Inhibition of a kinase signaling pathway by a derivative.

Spectroscopic Profile (Predicted)

Definitive experimental spectra for this compound are not widely published. The following data is predicted based on the analysis of analogous structures and foundational spectroscopic principles.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals for the aromatic protons on the pyridine ring, likely appearing as doublets due to mutual coupling. The protons of the two amino groups will likely appear as two distinct broad singlets, with chemical shifts that are sensitive to solvent and concentration.

-

¹³C NMR: The carbon spectrum should display five distinct signals for the pyridine ring carbons. The carbon atom attached to the bromine (C2) will be significantly influenced by the halogen's inductive effect. The carbons attached to the amino groups (C3, C4) will also show characteristic shifts.

| Predicted ¹H NMR Data (in DMSO-d₆) | |

| Proton Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic H (H5, H6) | ~6.5 - 7.5 |

| Amino H (C3-NH₂, C4-NH₂) | ~5.0 - 6.5 (broad) |

| Predicted ¹³C NMR Data (in DMSO-d₆) | |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (C-Br) | ~140 - 150 |

| C3, C4 (C-N) | ~125 - 145 |

| C5, C6 | ~105 - 120 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups:

-

N-H Stretching: Two or more sharp-to-broad bands in the 3200-3500 cm⁻¹ region.

-

N-H Bending (Scissoring): A band around 1600-1650 cm⁻¹.

-

C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This will result in two peaks of nearly equal intensity for the molecular ion (M⁺) and the M+2 ion, separated by 2 mass units.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification

| Pictogram | Code | Hazard Statement |

|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H332 | Harmful if inhaled | |

| H335 | May cause respiratory irritation | |

| (Source: --INVALID-LINK--)[1] |

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

References

- 1. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H6BrN3) [pubchemlite.lcsb.uni.lu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Bromopyridine-3,4-diamine: Properties, Reactivity, and Applications

Introduction

2-Bromopyridine-3,4-diamine is a highly functionalized heterocyclic compound of significant interest to the drug discovery and medicinal chemistry sectors. Its structure, which incorporates a pyridine core, a reactive bromine atom, and vicinal diamino groups, makes it a versatile and valuable building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, most notably the construction of fused bicyclic systems such as imidazo[4,5-b]pyridines. These scaffolds are of paramount importance as they are structural analogs of endogenous purines, enabling them to interact with a variety of biological targets and exhibit diverse pharmacological activities.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its reactivity profile, key synthetic applications, and essential safety information for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental physical and spectroscopic properties of a compound are critical for its identification, purification, and use in subsequent synthetic steps.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 189230-41-9 | [2] |

| Molecular Formula | C₅H₆BrN₃ | [2] |

| Molecular Weight | 188.03 g/mol | [2] |

| Monoisotopic Mass | 186.97451 Da | [2] |

| Appearance | Solid (form may vary by supplier) | N/A |

| Storage | Store at 2-8°C, keep in dark place, under inert atmosphere | |

| SMILES | C1=CN=C(C(=C1N)N)Br | [2] |

| InChIKey | XXYYHVZFUOKDPI-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of this compound. While experimental spectra can vary based on conditions, the following provides an expected profile based on its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the two amino groups. The aromatic protons will appear as doublets or multiplets in the downfield region (typically δ 6.0-8.0 ppm). The amine protons (-NH₂) will likely appear as broad singlets, and their chemical shift can be highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon atom attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity and isotope effects. The carbons bonded to the amino groups (C3 and C4) will also show characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands would include:

-

N-H Stretching: Symmetrical and asymmetrical stretches for the primary amine groups, typically appearing as two distinct sharp bands in the 3300-3500 cm⁻¹ region.

-

C=C and C=N Stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

N-H Bending: Scissoring vibrations for the amino groups around 1600-1650 cm⁻¹.

-

C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum is a definitive tool for confirming molecular weight. It will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with an approximate 1:1 ratio, which is the signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[3]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the interplay of its three key functional components: the electron-deficient pyridine ring, the nucleophilic adjacent amino groups, and the electrophilic carbon-bromine bond.

Cyclization Reactions: Gateway to Fused Heterocycles

The most significant application of this compound is its role as a precursor to fused heterocyclic systems. The 1,2-diamine functionality is primed for cyclocondensation reactions with a variety of dielectrophilic partners.

Formation of Imidazo[4,5-b]pyridines: Reacting this compound with reagents such as aldehydes, carboxylic acids (or their derivatives), or orthoesters leads to the formation of the imidazo[4,5-b]pyridine core. This transformation is foundational in medicinal chemistry because the resulting scaffold mimics the natural purine structure, allowing it to function as an antagonist or modulator of enzymes that process purine substrates, such as kinases.[1]

Causality behind the Reaction: The reaction proceeds via a two-step mechanism. First, one of the amino groups acts as a nucleophile, attacking the electrophilic carbon of the coupling partner (e.g., the carbonyl carbon of an aldehyde). This is followed by an intramolecular cyclization where the second amino group attacks the intermediate, leading to the formation of the five-membered imidazole ring after dehydration.

Caption: Synthetic utility of this compound.

Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is susceptible to substitution via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, further diversifying the molecular scaffolds that can be generated.

-

Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with boronic acids or esters. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C-Br bond, facilitating the initial oxidative addition step to the palladium catalyst.[4]

-

Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, attaching new amine functionalities.

-

Sonogashira Coupling: Facilitates the formation of C-C triple bonds by coupling with terminal alkynes.

Expert Insight: The presence of the two amino groups can sometimes complicate these reactions by chelating to the metal catalyst, potentially inhibiting the catalytic cycle.[4] Therefore, optimization of ligands, bases, and reaction conditions is often necessary to achieve high yields. The bromine at the 2-position is generally more reactive towards nucleophilic substitution than a bromine at the 3- or 5-position due to the activating effect of the adjacent ring nitrogen.

Experimental Protocol: Synthesis of an Imidazo[4,5-b]pyridine Derivative

This protocol provides a representative, step-by-step methodology for the synthesis of a 7-bromo-2-substituted-imidazo[4,5-b]pyridine, a common scaffold in drug discovery.

Objective: To synthesize 7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine from this compound.

Materials:

-

This compound (1.0 eq)

-

Acetic Acid (solvent and reactant)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, add this compound (1.0 eq).

-

Reagent Addition: Add an excess of acetic acid to the flask to serve as both the reactant and the solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acetic acid. Continue adding the bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine.

Caption: Workflow for a typical cyclocondensation reaction.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is aggregated from typical safety data sheets.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[5][6]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][6] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

References

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

An In-depth Technical Guide to 2-Bromopyridine-3,4-diamine (CAS: 189230-41-9)

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic arrangement of a bromo substituent and two vicinal amino groups on a pyridine core provides a versatile platform for constructing complex molecular architectures. The ortho-diamine functionality is a classical precursor for the formation of fused five-membered heterocyclic rings, such as imidazoles and triazoles, which are core components of numerous biologically active molecules.[1] Concurrently, the bromine atom serves as a crucial synthetic handle for introducing molecular diversity through a variety of cross-coupling reactions. This guide offers a comprehensive overview of the synthesis, reactivity, and application of this compound, providing field-proven insights and detailed protocols for its effective utilization in research and drug development.

Core Compound Properties and Characteristics

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its successful application in experimental work. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 189230-41-9 | [2][3][4][5][6] |

| Molecular Formula | C₅H₆BrN₃ | [2][3] |

| Molecular Weight | 188.03 g/mol | [2][3] |

| IUPAC Name | This compound | [2][5] |

| Appearance | Solid (form) | [5] |

| Purity | ≥97% (typical) | [5][6][7] |

| InChI Key | XXYYHVZFUOKDPI-UHFFFAOYSA-N | [2][3][5] |

| SMILES | C1=CN=C(C(=C1N)N)Br | [2] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [5] |

Synthesis and Purification: A Plausible Experimental Protocol

Rationale for Synthetic Strategy: The synthesis begins with a commercially available nitropyridine. The nitro groups serve as precursors to the required amino functionalities via a robust reduction reaction. Subsequent bromination is directed by the existing substituents on the pyridine ring. The choice of reagents and reaction conditions is critical to control regioselectivity and maximize yield.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Selective Reduction of 3,4-Dinitropyridine

-

To a stirred solution of 3,4-dinitropyridine in ethanol, add a solution of sodium sulfide (Na₂S) and ammonium chloride (NH₄Cl) in water dropwise at 0°C. The molar ratio is key to achieving mono-reduction.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 3-amino-4-nitropyridine.

Step 2: Bromination of 3-Amino-4-nitropyridine

-

Dissolve the crude intermediate from Step 1 in glacial acetic acid.

-

Add N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid portion-wise at room temperature. The amino group directs the bromination to the ortho position (C2).

-

Stir the mixture for 12-16 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain crude 2-Bromo-3-amino-4-nitropyridine.

Step 3: Reduction of the Remaining Nitro Group

-

Suspend the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.

-

Add iron powder (or tin(II) chloride) portion-wise, controlling the exothermic reaction with an ice bath.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and filter through a pad of celite to remove excess iron.

-

Neutralize the filtrate with a concentrated sodium hydroxide solution until a pH of 8-9 is reached.

-

Extract the product with dichloromethane or ethyl acetate. The combined organic layers are dried and concentrated.

Purification: The crude this compound is purified by column chromatography on silica gel using a gradient elution system, typically starting with dichloromethane and gradually increasing the polarity with methanol, to afford the final product with high purity (>97%).

Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two distinct reactive centers: the ortho-diamine unit and the C2-bromo substituent. This duality allows for a modular and sequential approach to building complex heterocyclic systems.

-

Ortho-Diamine Reactivity: The adjacent amino groups are nucleophilic and readily condense with a variety of electrophiles containing two reactive sites (e.g., aldehydes, carboxylic acids, phosgene derivatives) to form fused five- and six-membered rings. This is the primary route to imidazo[4,5-b]pyridines, which are structural analogs of endogenous purines and frequently interact with biological targets.[1]

-

C-Br Reactivity: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of aryl, alkynyl, and amino moieties, respectively, at the 2-position of the pyridine ring. The reactivity of the C-Br bond is influenced by the electron-donating amino groups, making it susceptible to oxidative addition to a palladium(0) catalyst.[8]

Key Synthetic Transformations

Caption: Major reaction pathways for this compound.

Applications in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, and its diamino-bromo substituted derivatives are key intermediates for synthesizing active pharmaceutical ingredients (APIs).[9] The imidazo[4,5-b]pyridine core, readily accessible from this compound, is a bioisostere of purine and is found in a multitude of compounds targeting key enzyme families.

Kinase Inhibitors: A significant application lies in the development of kinase inhibitors for oncology.[1] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The imidazo[4,5-b]pyridine scaffold can act as an ATP-competitive hinge-binding motif, a common strategy for kinase inhibition. By functionalizing the core scaffold—for example, through Suzuki coupling at the original bromo-position—medicinal chemists can achieve potent and selective inhibition of specific kinases.

Illustrative Signaling Pathway: The MAP Kinase Cascade

The p38 MAP kinase pathway is a critical signaling cascade involved in inflammatory responses and cellular stress. Inhibitors of p38 have therapeutic potential in a range of inflammatory diseases. Compounds derived from diaminopyridine scaffolds have been explored as potent p38 inhibitors.

Caption: Inhibition of the p38 MAPK pathway by a hypothetical drug candidate.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. Adherence to proper handling procedures for all chemical reagents is a non-negotiable aspect of professional practice.

GHS Hazard Classification: Based on aggregated data, this compound is classified with the following hazards:

Precautionary Measures & PPE:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[10]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: If dust or aerosols are generated, use a full-face respirator with an appropriate filter (e.g., P2/N95).[10]

-

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[11] Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling.[11]

-

Storage: Store locked up in a well-ventilated place.[11] Keep the container tightly closed in a dry, inert atmosphere, preferably between 2-8°C.[5]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 189230-41-9[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. CAS 189230-41-9 | this compound - Synblock [synblock.com]

- 5. This compound | 189230-41-9 [sigmaaldrich.com]

- 6. 189230-41-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. labcompare.com [labcompare.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

Synthesis of 2-Bromopyridine-3,4-diamine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to 2-Bromopyridine-3,4-diamine, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the limited direct literature on its synthesis, this document outlines a rational, multi-step pathway starting from commercially available precursors. Each synthetic step is detailed with mechanistic insights, field-proven procedural considerations, and safety protocols. This guide is intended for researchers, scientists, and professionals in drug development, offering a practical framework for the laboratory-scale synthesis of this important intermediate.

Introduction: The Significance of Substituted Diaminopyridines

Substituted pyridines, particularly those bearing multiple functional groups, are privileged scaffolds in modern pharmacology. The unique arrangement of a bromine atom and two adjacent amino groups in this compound offers a versatile platform for the synthesis of complex heterocyclic systems. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the vicinal diamine moiety is a precursor to a multitude of fused heterocyclic structures, such as imidazopyridines and quinoxalines, which are prevalent in biologically active molecules.

This guide will delineate a robust synthetic strategy, breaking down the process into logical, manageable steps. The causality behind experimental choices, from reagent selection to reaction conditions, will be explained to provide a deeper understanding of the underlying chemistry.

Strategic Synthetic Pathway

The synthesis of this compound can be logically approached from a readily available starting material, 2-aminopyridine, through a sequence of bromination, nitration, and reduction. This pathway is designed to control the regioselectivity of each transformation, leading to the desired product.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Amino-3-bromopyridine

The initial step involves the regioselective bromination of 2-aminopyridine at the 3-position. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions are activated. Careful control of reaction conditions can favor the formation of the 3-bromo isomer.

Protocol:

-

Dissolve 2-aminopyridine in a suitable organic solvent, such as glacial acetic acid, in a three-necked flask equipped with a stirrer and a dropping funnel.[1]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the stirred solution, maintaining the temperature below 5°C.[1] The reaction is exothermic and the addition rate should be controlled to prevent the formation of di-brominated byproducts.

-

After the complete addition of bromine, allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 1-2 hours) to ensure complete conversion.

-

Quench the reaction by pouring the mixture into a beaker of ice water.

-

Neutralize the solution with a base, such as sodium hydroxide solution, until the pH is neutral.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-amino-3-bromopyridine.

-

Purify the crude product by column chromatography or recrystallization.

Causality of Experimental Choices:

-

Solvent: Glacial acetic acid is a common solvent for bromination as it can dissolve both the substrate and bromine, and its polar nature can facilitate the reaction.

-

Temperature Control: Low temperature is crucial to control the reactivity of bromine and minimize the formation of undesired byproducts.

Step 2: Synthesis of 2-Amino-3-bromo-4-nitropyridine

The next step is the nitration of 2-amino-3-bromopyridine. The introduction of a nitro group is a key step towards the final diamine. The position of nitration is directed by the existing substituents. The amino group is a strong ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. The nitration is expected to occur at the 4-position.

Protocol:

-

In a flask immersed in an ice bath, carefully add 2-amino-3-bromopyridine to concentrated sulfuric acid while stirring.

-

Once the substrate is completely dissolved, add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the mixture at room temperature for a specified time.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., 40% sodium hydroxide solution) while cooling.[2]

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

-

The crude 2-amino-3-bromo-4-nitropyridine can be used in the next step without further purification or can be recrystallized if necessary.

Causality of Experimental Choices:

-

Nitrating Mixture: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated pyridine ring.

-

Strong Acid Medium: Sulfuric acid protonates the pyridine nitrogen, further deactivating the ring towards electrophilic substitution, which helps to control the reaction.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group in 2-amino-3-bromo-4-nitropyridine to an amino group. This transformation is commonly achieved using reducing agents like tin(II) chloride or iron in an acidic medium.

Protocol (using Iron powder): [3]

-

To a suspension of 2-amino-3-bromo-4-nitropyridine in a mixture of ethanol and water, add reduced iron powder.[3][4]

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.[4]

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residue.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Partition the residue between ethyl acetate and a basic aqueous solution (e.g., 2 M potassium hydroxide solution) to neutralize the acid and deprotonate the product.[3]

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography or recrystallization.

Causality of Experimental Choices:

-

Reducing Agent: Iron powder in the presence of an acid is a classic and cost-effective method for the reduction of aryl nitro compounds.[4] Tin(II) chloride is another effective, albeit more expensive, option.[3]

-

Acidic Medium: The acid is required to activate the iron and to protonate the nitro group, facilitating its reduction.

Physicochemical Properties and Data

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆BrN₃ | [5] |

| Molecular Weight | 188.03 g/mol | [5] |

| CAS Number | 189230-41-9 | [5] |

| Appearance | (Expected) Solid | - |

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

2-Aminopyridine and its derivatives: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Wear gloves, safety goggles, and a lab coat.[6][7]

-

Bromine: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood and wear appropriate gloves and face protection.[8]

-

Concentrated Acids (Sulfuric and Nitric): These are strong acids and oxidizers. They can cause severe burns. Always add acid to water, not the other way around. Wear acid-resistant gloves and safety goggles.

-

Flammable Solvents (Ethanol, Ethyl Acetate): Keep away from open flames and sources of ignition.[9]

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][7][8][9]

Conclusion

This technical guide provides a detailed and logical synthetic route for the preparation of this compound. By understanding the underlying chemical principles and adhering to the described protocols and safety precautions, researchers can confidently synthesize this valuable building block for applications in drug discovery and materials science. The provided framework emphasizes a systematic and safe approach to organic synthesis, which is paramount for successful and reproducible research.

References

- 1. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Bifunctional Building Block

An In-depth Technical Guide to the Reactivity of 2-Bromopyridine-3,4-diamine

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, this compound emerges as a uniquely valuable building block. Its structure is deceptively simple, yet it harbors a sophisticated, bifunctional reactivity profile that allows for the strategic and regioselective construction of complex fused-ring systems. This guide provides an in-depth exploration of the core reactivity of this molecule, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind its reaction pathways, present validated experimental protocols, and illustrate the logical flow of its synthetic transformations.

The molecule's utility is rooted in two key structural features: the ortho-diamine functionality at the C3 and C4 positions, and the halogen handle at the C2 position. The adjacent amino groups are primed for cyclization reactions, serving as a gateway to the medicinally significant imidazo[4,5-b]pyridine and triazolo[4,5-b]pyridine cores.[1] Simultaneously, the bromine atom at the C2 position, activated by the electron-withdrawing nature of the pyridine nitrogen, is an excellent site for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[2] This dual reactivity allows for a modular approach to synthesis: one can first construct the fused heterocyclic core and then use the bromine as a versatile anchor point for introducing further molecular diversity.

Physicochemical & Spectroscopic Profile

A foundational understanding begins with the molecule's basic properties. All data is computationally derived unless otherwise specified and should be confirmed experimentally.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₅H₆BrN₃ | [3] |

| Molecular Weight | 188.03 g/mol | [3] |

| CAS Number | 189230-41-9 | [3] |

| Canonical SMILES | C1=CN=C(C(=C1N)N)Br | [3] |

| InChIKey | XXYYHVZFUOKDPI-UHFFFAOYSA-N | [3] |

| Predicted XLogP3 | 0.5 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Note: Experimental spectroscopic data for this specific compound is not widely available in public databases. Researchers should acquire and validate their own data (NMR, IR, MS) for rigorous characterization.

Part 1: The Core Reactivity - Cyclization of the Ortho-Diamine

The most powerful and widely exploited feature of this compound is the propensity of its adjacent amino groups to undergo cyclization with various electrophilic partners. This provides a direct and efficient route to fused heterocyclic systems that are bioisosteres of purines, a privileged scaffold in drug discovery.[4]

Synthesis of 7-Bromoimidazo[4,5-b]pyridines

The condensation of the 3,4-diamine with single-carbon electrophiles is the cornerstone reaction for forming the imidazole ring, leading to the imidazo[4,5-b]pyridine scaffold.

Mechanism with Aldehydes (Phillips-Ladenburg Reaction): The reaction typically proceeds via a two-step sequence. First, one of the amino groups engages in a nucleophilic attack on the aldehyde carbonyl, forming a hemiaminal intermediate which rapidly dehydrates to a Schiff base (imine). The second, intramolecular step involves the attack of the remaining amino group onto the imine carbon, followed by an oxidative aromatization to yield the stable fused imidazole ring.

Caption: Reaction pathway for imidazo[4,5-b]pyridine synthesis.

Experimental Protocol: Synthesis of 7-Bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

This protocol is adapted from a general procedure for the synthesis of imidazo[4,5-b]pyridine derivatives used in the development of mitochondrial uncouplers.[5]

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl 2,2,2-trifluoroacetate (1.1 eq).

-

Iron-Mediated Reduction (if starting from a nitro precursor): Note: This step is for the synthesis of the diamine itself, which is often generated in situ. If starting from the corresponding nitro-amine, iron powder (4.0 eq) is added, and the mixture is heated.[5] For the direct cyclization of the isolated diamine, this step is omitted.

-

Cyclization: The reaction mixture is heated to reflux (typically 85-95 °C) and monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[5]

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. If an acid solvent was used, it is carefully neutralized with a base (e.g., saturated NaHCO₃ solution).

-

Extraction: The aqueous mixture is extracted with an organic solvent such as ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure 7-bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine.

Synthesis of 7-Bromo-3H-[4][6][7]triazolo[4,5-b]pyridines

The reaction of the ortho-diamine with nitrous acid (generated in situ from sodium nitrite and an acid) is a classical and highly efficient method for forming a fused triazole ring.

Mechanism: The reaction begins with the diazotization of one of the amino groups by the nitrosonium ion (NO⁺). The resulting diazonium salt is highly electrophilic. The adjacent nucleophilic amino group then rapidly attacks the diazonium nitrogen in an intramolecular cyclization, leading directly to the stable aromatic triazole ring system. This reaction is often quantitative and proceeds under mild conditions.

Part 2: The Versatile Handle - Reactivity of the C2-Bromine

The bromine atom at the C2 position is not merely a spectator during the cyclization reactions. Its true value lies in its ability to serve as a point of attachment for a vast array of substituents, typically after the fused heterocyclic core has been established.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. This effect is most pronounced at the C2 and C4 positions (ortho and para to the ring nitrogen), as the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[2]

Caption: General mechanism for SNAr at the C2 position.

This pathway allows for the direct introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to the C7 position of the imidazo[4,5-b]pyridine core (which corresponds to the C2 position of the original pyridine). The C2 amination of imidazo[4,5-b]pyridines via an SNAr reaction following halogenation is a documented and effective strategy.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern organic synthesis. This opens up avenues for creating C-C and C-N bonds with exceptional control and functional group tolerance.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. This is a common strategy for preparing 2,6-disubstituted imidazo[4,5-b]pyridines.[7]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a wide range of substituted amino-pyridines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear acetylenic moieties.

Workflow: Sequential Cyclization and Cross-Coupling

A powerful synthetic logic involves first using the diamine functionality to build the fused ring system, and then employing the C-Br bond for diversification via cross-coupling. This avoids potential complications of the cross-coupling catalyst interacting with the free diamine groups.

Caption: A strategic workflow for synthesizing diverse imidazo[4,5-b]pyridines.

Conclusion

This compound is far more than a simple halogenated amine; it is a sophisticated synthetic tool. Its reactivity is governed by a predictable and exploitable dichotomy between the ortho-diamine and the C2-bromo functionalities. By understanding the mechanisms of cyclization and the principles of substitution and cross-coupling, researchers can strategically navigate its chemistry to construct libraries of complex fused heterocycles. This guide has illuminated the core principles and provided a framework for harnessing the full synthetic potential of this versatile building block, empowering the development of next-generation pharmaceuticals and advanced materials.

References

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-amino-imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 2-Bromopyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety and hazards associated with 2-Bromopyridine-3,4-diamine (CAS No. 189230-41-9). As a specialized heterocyclic building block in pharmaceutical and materials science research, a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data, offering a narrative grounded in the principles of chemical reactivity and toxicology to provide actionable, field-proven insights for the professional researcher.

Chemical Identity and Physicochemical Profile

This compound is a substituted pyridinediamine. The presence of two electron-donating amino groups and an electron-withdrawing bromine atom on the pyridine ring dictates its reactivity and, consequently, its toxicological profile. Understanding this structure is key to anticipating its behavior.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 189230-41-9 | [1] |

| Molecular Formula | C₅H₆BrN₃ | [1] |

| Molecular Weight | 188.03 g/mol | [1] |

| Physical Form | Solid | |

| Known Synonyms | 3,4-Diamino-2-bromopyridine; 2-Bromo-3,4-pyridinediamine | [1] |

Core Hazard Analysis: A Multi-faceted Threat

The primary hazard data for this compound is derived from its Globally Harmonized System (GHS) classification. The compound presents a significant multi-route exposure risk, demanding stringent handling protocols.[1][2][3]

GHS Hazard Classification

The compound is classified with the following hazard statements:

The signal word for this combination of hazards is Warning .[1]

Caption: GHS Hazard Summary for this compound.

Toxicological Narrative: The "Why" Behind the Hazards

The toxicity profile is consistent with many aromatic amines and halogenated heterocycles.

-

Systemic Toxicity (Oral, Dermal, Inhalation): The "harmful" classification (H302, H312, H332) indicates that absorption through ingestion, skin contact, or inhalation can lead to systemic toxic effects.[1] Aromatic amines are known to be metabolized into reactive species that can interfere with biological processes. While specific toxicological studies on this compound are not widely published, prudence dictates treating it as capable of causing systemic harm upon absorption.

-

Irritation (Skin, Eye, Respiratory): The irritant properties (H315, H319, H335) are a direct consequence of the chemical's reactivity with biological tissues.[1][2] As a solid, airborne dust presents a significant risk for respiratory and eye irritation. Direct contact with skin can disrupt the lipid barrier, leading to inflammation and irritation.

Self-Validating Safety Protocols: From Theory to Practice

The following protocols are designed as a self-validating system. Adherence to each step is critical, as each one mitigates a specific risk identified in the hazard analysis.

Engineering Controls: The First Line of Defense

The causality is simple: to prevent harm from inhalation (H332, H335), the compound must not be allowed to become airborne in the breathing zone.[1][2]

-

Mandatory Use of a Certified Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and adding to reaction vessels, must be performed within a properly functioning chemical fume hood. This is non-negotiable.

-

Ventilation: Ensure adequate ventilation in the laboratory to minimize background concentrations.[4]

-

Proximity to Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[4][5]

Personal Protective Equipment (PPE): The Final Barrier

PPE selection is dictated directly by the compound's GHS classification. The goal is to prevent all routes of personal exposure.

| PPE Item | Specification | Rationale & Causality |

| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Change gloves immediately if contaminated and every 1-2 hours.[6] | Addresses H312 (Harmful in contact with skin) and H315 (Causes skin irritation).[1][2] Nitrile provides good resistance to a broad range of chemicals. Proper glove removal technique is critical to avoid cross-contamination.[4] |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[7] | Addresses H319 (Causes serious eye irritation).[1][2] Protects against airborne dust particles and accidental splashes. |

| Body Protection | Long-sleeved laboratory coat. | Prevents accidental skin contact on arms (H312, H315).[1][2] |

| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. | A fume hood provides superior protection against inhalation hazards (H332, H335).[1][2] If a fume hood is not available or fails, a NIOSH-approved respirator with particulate filters would be necessary.[8] |

Storage and Stability: Maintaining Chemical Integrity

Proper storage is essential not only for safety but also for ensuring the compound's purity and reactivity for research applications.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] A recommended storage temperature is 2-8°C.

-

Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) and protect from light. Aromatic amines can be susceptible to slow oxidation.

-

Incompatibilities: While specific reactivity data is limited, as a general principle for this class of compounds, avoid contact with strong oxidizing agents and strong acids.[9]

Emergency Response: A Step-by-Step Workflow

Rapid and correct response to an exposure or spill is critical. The following protocols are derived from the known hazards.

Caption: Emergency First Aid Workflow for Exposures.

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[7][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.[7][11]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][9]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear full PPE as described in section 3.2, including respiratory protection if not in a fume hood. Avoid breathing dust.[7]

-

Containment and Cleanup: For a small spill, gently sweep or vacuum the solid material into a suitable, labeled container for disposal. Avoid generating dust.[5][7] Clean the spill area thoroughly with a damp cloth or paper towel.

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool containers.[12]

-

Specific Hazards: During a fire, toxic and irritating fumes may be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.[10]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][10]

Conclusion: A Commitment to Proactive Safety

This compound is a valuable research tool, but its utility is matched by its potential hazards. Its profile as a multi-route toxin and irritant necessitates a handling protocol built on the unshakeable foundations of engineering controls, appropriate PPE, and emergency preparedness. By understanding the causal links between its chemical nature and its hazards, researchers can integrate these safety measures seamlessly into their workflow, ensuring both personal safety and the integrity of their scientific endeavors.

References

- 1. This compound | C5H6BrN3 | CID 52180804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 189230-41-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 189230-41-9[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

A Senior Application Scientist's Guide to 2-Bromopyridine-3,4-diamine: Procurement, Quality Control, and Synthetic Applications

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. 2-Bromopyridine-3,4-diamine (CAS No: 163928-57-8) has emerged as a critical heterocyclic building block, prized for its unique arrangement of functional groups.[1] The vicinal diamines on the pyridine ring serve as a potent nucleophilic pair, ideal for constructing fused ring systems, while the bromine atom at the 2-position provides a versatile handle for subsequent functionalization via cross-coupling reactions.

This compound is particularly instrumental in the synthesis of imidazo[4,5-b]pyridines.[2][3] Due to their structural resemblance to endogenous purines, imidazopyridine scaffolds are recognized as "privileged structures" in drug development, forming the core of numerous biologically active agents targeting a wide array of conditions, from cancers to central nervous system disorders.[3][4] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial supplier landscape, critical quality control considerations, and a detailed, field-tested protocol for its application in synthesis.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful research. All personnel should review the full Safety Data Sheet (SDS) from their supplier before handling.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 163928-57-8 | Internal Verification |

| Molecular Formula | C₅H₆BrN₃ | PubChem[1] |

| Molecular Weight | 188.03 g/mol | PubChem[1] |

| Canonical SMILES | C1=CN=C(C(=C1N)N)Br | PubChem[1] |

| Appearance | Typically a solid (powder/crystalline) | Sigma-Aldrich |